2,2'-(Phenylphosphoryl)diacetonitrile
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Overview
Description
Bis(cyanomethyl)phenylphosphine oxide: is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a phenyl ring and two cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyanomethyl)phenylphosphine oxide typically involves the reaction of dichlorophenylphosphine with bromoacetonitrile in the presence of zinc dust in boiling tetrahydrofuran (THF) . This method ensures the formation of the desired phosphine oxide with high yield and purity.
Industrial Production Methods: While specific industrial production methods for bis(cyanomethyl)phenylphosphine oxide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(cyanomethyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl groups.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphine oxides.
Scientific Research Applications
Chemistry: Bis(cyanomethyl)phenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research .
Industry: In the industrial sector, bis(cyanomethyl)phenylphosphine oxide is used in the synthesis of advanced materials, including polymers and coatings. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .
Mechanism of Action
The mechanism by which bis(cyanomethyl)phenylphosphine oxide exerts its effects involves the interaction of its phosphine oxide group with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
- Dichlorophenylphosphine
- Bromoacetonitrile
Comparison: Bis(cyanomethyl)phenylphosphine oxide is unique due to the presence of both cyanomethyl and phenyl groups, which confer distinct reactivity and stability. Compared to bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, it has different photoinitiating properties and applications in polymerization . Dichlorophenylphosphine and bromoacetonitrile are primarily used as precursors in its synthesis .
Properties
CAS No. |
61806-57-3 |
---|---|
Molecular Formula |
C10H9N2OP |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
2-[cyanomethyl(phenyl)phosphoryl]acetonitrile |
InChI |
InChI=1S/C10H9N2OP/c11-6-8-14(13,9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI Key |
VPGZHZLJVLKWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC#N)CC#N |
Origin of Product |
United States |
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